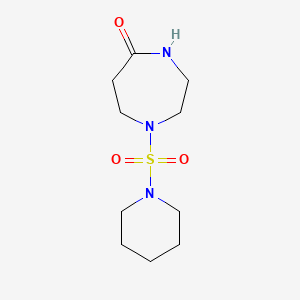
2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist for the μ-opioid receptor, which is responsible for the analgesic effects of opioids. CTAP has been used to study the mechanism of action of opioids and to develop new drugs for pain management.
作用機序
CTAP is a selective antagonist for the μ-opioid receptor. It binds to the receptor and prevents the activation of the receptor by opioids. This results in the inhibition of the analgesic effects of opioids. CTAP has been used to investigate the role of the μ-opioid receptor in pain management and addiction.
Biochemical and Physiological Effects:
CTAP has been shown to have no significant physiological effects in animals or humans. It does not produce any analgesic effects or side effects associated with opioids. CTAP has been used in animal studies to investigate the effects of opioids on behavior and to develop new treatments for addiction.
実験室実験の利点と制限
The advantages of using CTAP in lab experiments include its selectivity for the μ-opioid receptor, which allows for the investigation of the role of this receptor in pain management and addiction. CTAP is also relatively easy to synthesize and has been used extensively in scientific research. The limitations of using CTAP in lab experiments include its lack of physiological effects, which may limit its usefulness in some studies.
将来の方向性
There are several future directions for the use of CTAP in scientific research. CTAP could be used to investigate the role of the μ-opioid receptor in other conditions, such as depression and anxiety. CTAP could also be used to develop new drugs for pain management that do not have the side effects associated with opioids. Additionally, CTAP could be used to investigate the effects of opioids on behavior in humans, which could lead to the development of new treatments for addiction.
合成法
The synthesis of CTAP involves the reaction of 2-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the intermediate 2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide. This intermediate is then treated with acetic anhydride and pyridine to obtain the final product, CTAP. The synthesis of CTAP has been described in detail in several scientific publications.
科学的研究の応用
CTAP has been used extensively in scientific research to study the mechanism of action of opioids. It has been used to investigate the role of the μ-opioid receptor in pain management and addiction. CTAP has also been used to develop new drugs for pain management that do not have the side effects associated with opioids. CTAP has been used in animal studies to investigate the effects of opioids on behavior and to develop new treatments for addiction.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-14(10(2)18(3)17-9)16-13(19)8-11-6-4-5-7-12(11)15/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTMWKQJYDRMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)


![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)

![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)
![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)